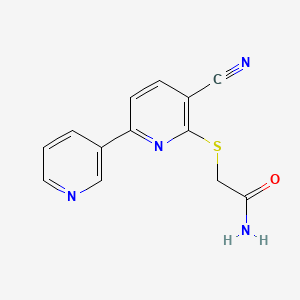
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide is a heterocyclic compound that contains a pyridine moiety. Compounds containing pyridine rings are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities . The presence of a cyano group in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide can be achieved through a multi-component reaction involving pyridine derivatives, cyanoacetamides, and thiols. One common method involves the reaction of 3-cyano-2-pyridone with thiols in the presence of a catalyst such as zinc chloride . The reaction is typically carried out under mild conditions, often in an aqueous medium or solvent-free environment .
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions using readily available starting materials. The use of heterogeneous catalysts, such as gold-cobalt supported on titanium dioxide, can enhance the efficiency and yield of the reaction . These methods are designed to be environmentally friendly and cost-effective, adhering to the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: Thiols in the compound can be oxidized to disulfides under mild, metal-free conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in aqueous medium.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Substitution: Substituted pyridine derivatives.
Reduction: Amines or other reduced pyridine derivatives.
Scientific Research Applications
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its anticancer properties, particularly against breast cancer cell lines.
Medicine: Potential use in developing new anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyridine rings facilitate binding to these targets, leading to inhibition of specific pathways. For example, its anticancer activity may involve inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide .
- 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine .
- 2-(Pyridin-2-yl)pyrimidine derivatives .
Uniqueness
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide is unique due to its specific combination of a cyano group and a sulfanylacetamide moiety, which enhances its biological activity and potential as a therapeutic agent. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
118948-00-8 |
|---|---|
Molecular Formula |
C13H10N4OS |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H10N4OS/c14-6-9-3-4-11(10-2-1-5-16-7-10)17-13(9)19-8-12(15)18/h1-5,7H,8H2,(H2,15,18) |
InChI Key |
QXKJNSXWKYKBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N |
solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


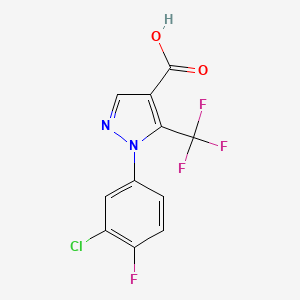
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
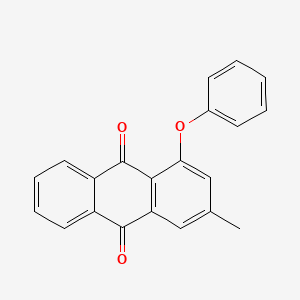

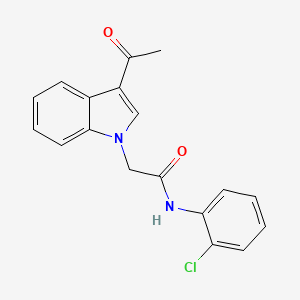
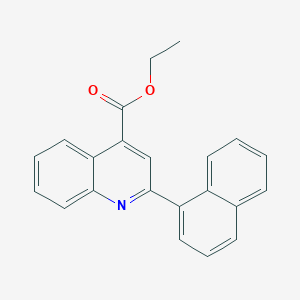
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)

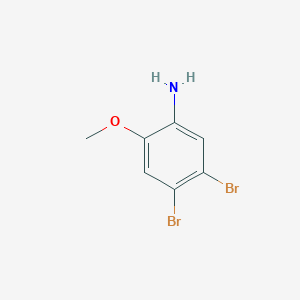
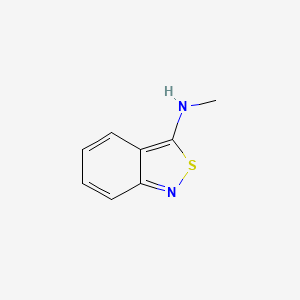
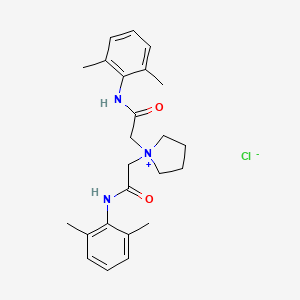
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
